molecular formula C9H9ClFN B2585870 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1692252-63-3

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2585870
CAS No.: 1692252-63-3
M. Wt: 185.63
InChI Key: PMBPEIUEFDBDAM-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorine atom at the 6th position on the isoquinoline ring. It has a molecular formula of C9H9ClFN and a molecular weight of 185.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline with suitable reagents to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
  • 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

8-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the isoquinoline ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

8-chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPEIUEFDBDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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